molecular formula C5H2Br2O2S B1266971 2,5-Dibromothiophene-3-carboxylic acid CAS No. 7311-70-8

2,5-Dibromothiophene-3-carboxylic acid

Cat. No. B1266971
CAS RN: 7311-70-8
M. Wt: 285.94 g/mol
InChI Key: PZBUYFPAASJYSI-UHFFFAOYSA-N
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Description

2,5-Dibromothiophene-3-carboxylic acid (2,5-DBTCA) is a thiophene-based compound with a wide range of applications in scientific research. It is a valuable molecule for the synthesis of other compounds due to its unique structure, which contains a thiophene ring, two bromine atoms, and a carboxylic acid group. 2,5-DBTCA is a powerful reagent in organic synthesis and can be used to synthesize a variety of compounds, including dyes, pharmaceuticals, and pesticides. In addition, 2,5-DBTCA has been used for various scientific research applications, such as in vivo and in vitro studies, and for the study of the mechanism of action, biological activity, biochemical and physiological effects, and pharmacodynamics.

Safety and Hazards

2,5-Dibromothiophene-3-carboxylic acid can cause skin and eye irritation (H315, H319) . Safety measures include washing hands and face thoroughly after handling, wearing protective gloves/eye protection/face protection, and washing contaminated clothing before reuse .

Future Directions

2,5-Dibromothiophene-3-carboxylic acid has potential applications in the synthesis of polythiophenes, which are of interest in the field of conductive polymers .

properties

IUPAC Name

2,5-dibromothiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-3-1-2(5(8)9)4(7)10-3/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZBUYFPAASJYSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1C(=O)O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60296447
Record name 2,5-dibromothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7311-70-8
Record name 7311-70-8
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Record name 2,5-dibromothiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60296447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Dibromothiophene-3-carboxylic Acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,5-Dibromothiophene-3-carboxylic acid modified with a 2-methyl-2-hexyl group in the provided research?

A1: The addition of the 2-methyl-2-hexyl group to this compound serves to enhance the solubility of the resulting monomers and polymers. [] This improved solubility is crucial for solution-based processing techniques commonly employed in the synthesis and fabrication of organic electronic materials like the alternating donor-acceptor copolymers described in the research. []

Q2: What is the significance of using Stille coupling in the synthesis of alternating copolymers containing this compound derivatives?

A2: Stille coupling is a versatile palladium-catalyzed cross-coupling reaction widely used in organic synthesis, particularly for the formation of carbon-carbon bonds. [] In the context of the research, Stille coupling enables the controlled and efficient polymerization of this compound derivatives with 1,4-bis-trimethylstannanyl-2,5-dimethoxybenzene. [] This method allows for the precise construction of alternating donor-acceptor copolymers, where the properties of the resulting polymers can be fine-tuned by varying the structure of the monomeric units. []

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